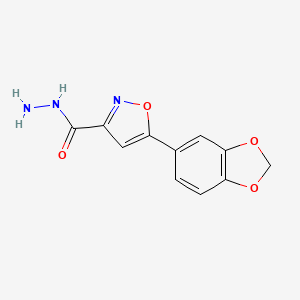

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide

説明

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVQJKDKMKCYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide involves several stepsThe reaction conditions typically involve the use of catalytic amounts of palladium and copper, along with bases such as cesium carbonate

化学反応の分析

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide is being explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values ranging from 26 to 65 µM against human colon adenocarcinoma and breast cancer cells . The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

- Antimicrobial Properties : Compounds containing the isoxazole structure have demonstrated antimicrobial activities against several bacterial strains by disrupting their metabolic processes .

- Anti-inflammatory Effects : Some studies suggest that this compound may also reduce inflammation by modulating cytokine production, which could have implications for treating inflammatory diseases .

Biochemical Analysis

The compound plays a significant role in biochemical reactions, particularly in the context of proteomics research:

- Cellular Effects : It influences cell function by modulating signaling pathways and gene expression. Its ability to interact with biomolecules at the molecular level allows it to alter cellular metabolism and function .

- Metabolic Pathways : Research indicates that this compound is involved in various metabolic pathways, affecting processes such as energy metabolism and biosynthesis of macromolecules.

Materials Science

Due to its structural rigidity and electronic properties, this compound is being investigated for applications in materials science:

- Organic Electronics : The compound's unique properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the performance of electronic devices .

Case Study 1: Anticancer Potential

A study focused on synthesizing various derivatives of this compound revealed significant anticancer activity. The synthesized compounds were tested against multiple cancer cell lines using MTS assays to gauge cytotoxicity. Results indicated that certain derivatives had IC50 values below 50 µM, suggesting strong potential as anticancer agents .

Case Study 2: Antidiabetic Applications

Another study investigated the antidiabetic potential of benzodioxole derivatives similar to this compound. In vivo experiments using streptozotocin-induced diabetic mice demonstrated that specific derivatives significantly reduced blood glucose levels while exhibiting minimal toxicity towards normal cells . This highlights the therapeutic potential of such compounds in managing diabetes.

作用機序

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and regulation .

類似化合物との比較

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide can be compared with other similar compounds, such as 5-(1,3-Benzodioxol-5-yl)-3-isoxazolecarboxylic acid and 1-benzo[1,3]dioxol-5-yl derivatives . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific hydrazide group, which imparts distinct chemical and biological properties .

生物活性

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

The compound features an isoxazole ring fused with a benzodioxole moiety, which contributes to its unique properties. Its IUPAC name is 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide, and it has notable structural characteristics that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound influences various signaling pathways crucial for cell survival and proliferation.

- Gene Expression Regulation : It can modulate the expression of genes involved in cellular metabolism and apoptosis.

- Binding Interactions : The compound exhibits specific binding interactions with biomolecules, which may alter their activity.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects against several cancer cell lines using the sulforhodamine B (SRB) assay:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 2.3 |

| 5r | HCT116 | 17.9 |

| 5t | MCF12A | >40 |

These results indicate selective cytotoxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibiting XO can be beneficial for conditions like gout. A related study found that derivatives exhibited IC50 values significantly lower than allopurinol, a standard treatment for hyperuricemia .

Study on Anticancer Activity

In a recent investigation, the anticancer efficacy of various isoxazole derivatives was assessed against liver cancer cell lines (Huh7). The study highlighted that certain compounds led to G0/G1 phase arrest and reduced levels of cyclin-dependent kinase 4 (CDK4), indicating a mechanism for their anticancer effects .

Study on Xanthine Oxidase Inhibition

Another study focused on the design and synthesis of isoxazole derivatives aimed at XO inhibition. The lead compound demonstrated an impressive IC50 value of 0.13 µM against XO, showcasing its potential as a therapeutic agent for managing gout .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving carbohydrazide intermediates. For example, describes a protocol where carbohydrazide derivatives are prepared by reacting hydrazine hydrate with ester precursors under reflux conditions in ethanol. Key optimization factors include:

- Catalyst selection : Use acetic acid or NaOH to drive the reaction .

- Temperature control : Maintain reflux temperatures (70–80°C) to ensure completion without side reactions.

- Purification : Recrystallize the product from ethanol to achieve >95% purity .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal structure ambiguities, as demonstrated for benzodioxol-containing analogs in .

- NMR spectroscopy : Assign peaks using - and -NMR to confirm the presence of the benzodioxol (δ 5.9–6.1 ppm for methylenedioxy protons) and carbohydrazide (δ 9.2–10.1 ppm for NH) moieties .

- HPLC-MS : Validate purity (>98%) and molecular weight using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key stability considerations for this compound under various storage conditions?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >200°C for related isoxazole derivatives) .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxol ring .

- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO), which may hydrolyze the carbohydrazide group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during hydrazine-based syntheses .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic insights exist regarding the base-induced rearrangements of isoxazole derivatives related to this compound?

- Methodological Answer : highlights that 3-substituted isoxazolones undergo base-mediated rearrangements via ring-opening to form intermediates like imidazoles. For 5-(1,3-benzodioxol-5-yl) derivatives:

- Reaction monitoring : Use in-situ IR spectroscopy to detect intermediates (e.g., enolate formation at 1650–1700 cm) .

- Trapping experiments : Add methyl iodide to alkylate intermediates and isolate products for structural confirmation .

Q. How can computational methods predict reactivity and guide the synthesis of derivatives?

- Methodological Answer :

- Reaction path search : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for isoxazole ring formation .

- Solvent effects : Simulate polarity-dependent reaction outcomes using COSMO-RS models .

- Machine learning : Train models on existing hydrazide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. What methodologies are effective in evaluating the biological activity of carbohydrazide derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Test against acetylcholinesterase or urease using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

- Molecular docking : Validate interactions with target proteins (e.g., PARP-1) using AutoDock Vina and PyMOL for visualization .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique cross-validation : Combine -NMR, -NMR, and HRMS to resolve ambiguities in peak assignments (e.g., distinguishing isoxazole C-3 vs. C-5 carbons) .

- Isotopic labeling : Synthesize -labeled analogs to confirm nitrogen connectivity in the carbohydrazide group .

- Dynamic NMR : Analyze temperature-dependent spectral changes to identify rotameric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。